molecular formula C7H10N2O3S B8558783 1-[2-(Nitromethylidene)-1,3-thiazinan-3-yl]ethan-1-one CAS No. 64858-60-2

1-[2-(Nitromethylidene)-1,3-thiazinan-3-yl]ethan-1-one

Cat. No. B8558783
CAS RN: 64858-60-2
M. Wt: 202.23 g/mol
InChI Key: CNFHPYIXKZSZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Nitromethylidene)-1,3-thiazinan-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Nitromethylidene)-1,3-thiazinan-3-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Nitromethylidene)-1,3-thiazinan-3-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64858-60-2

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

1-[2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone

InChI

InChI=1S/C7H10N2O3S/c1-6(10)8-3-2-4-13-7(8)5-9(11)12/h5H,2-4H2,1H3

InChI Key

CNFHPYIXKZSZPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCSC1=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 23 g of 1-nitro-1-(tetrahydro-2H-1,3-thiazin-2-yl-idene)-2-pentanone in 200 ml of monoglyme was added dropwise at 0° C. to a suspension of 4.65 g of a 57% sodium hydride/mineral oil dispersion in 100 ml of monoglyme. The stirred mixture was allowed to warm to room temperature and stirred overnight. A solution of 8.2 g of acetyl chloride in 50 ml of monoglyme was added dropwise to the reaction at 0° C. The resulting mixture was stirred for one hour at 0° C., then allowed to warm to room temperature and stirred for 30 minutes. The mixture was diluted with chloroform and extracted with 10% sodium hydroxide solution. The organic phase was separated, washed with water, then with saturated sodium chloride solution, and dried Na2SO4), and the solvent was evaporated under reduced pressure. The resulting liquid was chromatographed, using a wet column with silica gel. As eluent, there was first used 2 litres of a 98/2 chloroform/acetone mixture, then a 95/5 chloroform/acetone mixture was used. Three fractions were obtained. The last fraction was triturated with ether, then cooled, to give a solid yellow product, 3-acetyl-2-nitromethylene-tetrahydro-2-H-1,3-thiazine, m.p. 91°-92.5° C.
Quantity
23 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

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